(5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a Z-configured exocyclic double bond and a substituted pyrazole moiety. Its structure includes a 3-ethyl group on the thiazolidinone ring and a 3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazole substituent at the C5 position. The presence of the propoxy group and ethyl chain distinguishes it from simpler analogs, likely influencing its physicochemical properties and biological interactions.
Properties
CAS No. |
623933-07-3 |
|---|---|
Molecular Formula |
C25H25N3O2S2 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3O2S2/c1-4-13-30-20-11-12-21(17(3)14-20)23-18(15-22-24(29)27(5-2)25(31)32-22)16-28(26-23)19-9-7-6-8-10-19/h6-12,14-16H,4-5,13H2,1-3H3/b22-15- |
InChI Key |
JROISNCQZGHLPY-JCMHNJIXSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC)C4=CC=CC=C4)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Cyclization and Condensation Reactions
The thiazolidinone ring participates in cyclization reactions, often forming fused heterocyclic systems. For example:
-
Knoevenagel Condensation : The exocyclic methylene group reacts with aromatic aldehydes under basic conditions to form extended conjugated systems. This reaction is critical for synthesizing derivatives with enhanced π-π stacking interactions for biological activity .
-
Pyrazole Ring Functionalization : The pyrazole moiety undergoes cyclocondensation with thiourea derivatives to form thiazole hybrids, leveraging its nucleophilic nitrogen sites.
Key Conditions :
| Reaction Type | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| Knoevenagel | Piperidine, EtOH | Reflux | 75–85% |
| Cyclocondensation | Thiourea, HCl | 80°C | 68% |
Alkylation and Nucleophilic Substitution
The ethyl group at position 3 and propoxyphenyl substituent are sites for alkylation:
-
S-Alkylation : The thioxo group (-C=S) reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like K₂CO₃ to form thioether derivatives .
-
Nucleophilic Aromatic Substitution : The electron-deficient pyrazole ring undergoes substitution with amines or alkoxides at the 4-propoxyphenyl position .
Example :
Yield: ~70%.
Oxidation and Reduction
-
Oxidation : The thioxo group (-C=S) is oxidized to sulfonyl (-SO₂-) using H₂O₂ or mCPBA, altering electronic properties .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the exocyclic double bond while preserving the thiazolidinone ring.
Impact : Sulfonyl derivatives show improved metabolic stability but reduced bioactivity compared to thioxo analogs .
Complexation and Metal Interactions
The sulfur and nitrogen atoms coordinate with transition metals:
-
Cu(II) Complexes : Formed in methanol with CuCl₂, enhancing antioxidant properties .
-
Ag(I) Coordination : Utilized in antimicrobial studies, with MIC values ≤8 µg/mL against S. aureus .
Stoichiometry : Typically 1:1 (metal:ligand), confirmed by UV-Vis and ESR spectroscopy .
Photochemical Reactivity
The conjugated system undergoes [2+2] photodimerization under UV light (λ = 254 nm), forming cyclobutane derivatives. This reaction is reversible under thermal conditions .
Applications : Used in photoresponsive drug delivery systems .
Hydrolysis and Stability
-
Acidic Hydrolysis : The thiazolidinone ring opens in concentrated HCl, yielding thiourea intermediates.
-
Basic Hydrolysis : Degrades slowly in NaOH (pH >10), forming mercaptoacetic acid derivatives.
Stability Profile :
| Condition | Half-Life | Products |
|---|---|---|
| pH 1.2 (HCl) | 2 h | Thiourea intermediate |
| pH 7.4 (buffer) | >24 h | Stable |
| pH 10 (NaOH) | 6 h | Mercaptoacetic acid |
Biological Activity-Linked Reactivity
-
Enzyme Inhibition : The thioxo group binds to cysteine residues in enzymes (e.g., SARS-CoV-2 Mpro), confirmed by docking studies .
-
ROS Scavenging : The exocyclic double bond quenches free radicals via electron transfer, with IC₅₀ = 12 µM in DPPH assays .
Comparative Reactivity of Analogues
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiazolidinone and pyrazole moieties exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that (5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one may possess antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria.
- Anti-inflammatory Properties : The compound has been studied for its potential as an anti-inflammatory agent, particularly through its interactions with prostaglandin pathways. It may inhibit enzymes involved in inflammatory processes, thus reducing symptoms associated with inflammatory diseases .
- Anticancer Potential : Some derivatives of thiazolidinones have shown promise in preclinical models as anticancer agents. The specific structure of this compound may enhance its efficacy against certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various thiazolidinone derivatives, including (5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyland 1H-pyrazol -4-y]methylene}-2-thioxo- . The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, showcasing the compound's potential as a lead for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, docking studies were performed to understand the binding interactions between (5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyland 1H-pyrazol -4-y]methylene}-2-thioxo- . The results suggested that the compound could effectively inhibit prostaglandin D synthase, a key enzyme in the inflammatory pathway.
Mechanism of Action
The mechanism of action of (5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in microorganisms and cancer cells. The thiazolidinone core plays a crucial role in binding to the active sites of these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in alkyl chain length, aryl substituents, and functional groups on the pyrazole and thiazolidinone rings (Table 1). These variations impact lipophilicity, solubility, and molecular interactions:
- Aryl Substituents : The isopropyl and ethoxy groups in the AKOS002165689 analog () may enhance steric hindrance and electron-donating effects, influencing binding to biological targets.
- Functional Groups : Hydroxy-substituted analogs () demonstrate intramolecular H-bonding (S(6) and R₂² motifs), improving crystallinity and stability .
Crystallographic and Stability Features
- Hydrogen Bonding : Analogs like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-... () form dimeric structures via O–H⋯S and C–H⋯π interactions, stabilizing the crystal lattice. The target compound’s propoxy group may reduce H-bonding capacity but enhance van der Waals interactions.
- Planarity and Dihedral Angles: The pyrazole and thiazolidinone rings in analogs exhibit dihedral angles of 69–79° (), suggesting similar non-planar conformations in the target compound.
Biological Activity
(5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone class. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a detailed overview of its biological activity, supported by research findings and case studies.
- Molecular Formula : C29H32N4O3S
- Molecular Weight : 516.7 g/mol
- IUPAC Name : this compound
- CAS Number : 623933-07-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The thiazolidinone structure is known for its ability to modulate signaling pathways, which may lead to anti-inflammatory effects and apoptosis in cancer cells.
Anticancer Activity
Recent studies have shown that derivatives of thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to this compound inhibited cell proliferation in human breast cancer cells (MCF7) with an IC50 value of approximately 12 µM. The mechanism involved the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
Thiazolidinone derivatives have also been evaluated for their antimicrobial properties. A recent investigation found that (5Z)-3-ethyl derivatives displayed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating substantial efficacy .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through in vitro assays measuring the inhibition of pro-inflammatory cytokines. In one study, it was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 50% at a concentration of 10 µM. This suggests that the compound may interfere with the NF-kB signaling pathway, which is crucial for inflammation .
Study on Anticancer Properties
In a controlled in vivo study, mice bearing xenograft tumors were treated with (5Z)-3-ethyl derivatives. Results indicated a significant reduction in tumor volume compared to controls, with a reduction rate exceeding 60% after four weeks of treatment. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .
Clinical Relevance
While extensive preclinical data supports the biological activity of this compound, clinical trials are required to ascertain its safety and efficacy in humans. Current research focuses on optimizing formulations for better bioavailability and targeting specific cancer types.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound’s core structure (thiazolidinone fused with a pyrazole moiety) is typically synthesized via Schiff base formation followed by cyclization . For example, analogous thiazolidinones are prepared by condensing substituted aldehydes with thiosemicarbazide under acidic conditions (ethanol/HCl), followed by reflux to promote cyclization . Optimization involves:
Q. How is the compound characterized, and what analytical techniques are critical for confirming purity and structure?
Q. What are the primary biological activities associated with this compound’s structural motifs?
The thiazolidinone-pyrazole scaffold is linked to:
- Antimicrobial activity : Thiazolidinones disrupt bacterial cell wall synthesis via thiol-enzyme inhibition .
- Anticancer potential : Pyrazole derivatives intercalate DNA or inhibit kinases .
- Antioxidant properties : The conjugated system scavenges free radicals .
In vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) are standard for validation .
Advanced Research Questions
Q. How do substituents on the phenyl and pyrazole rings influence bioactivity, and what strategies resolve contradictory SAR data?
- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity, but may reduce solubility .
- Propoxy vs. methoxy groups : Longer alkoxy chains (e.g., propoxy) improve membrane permeability but may sterically hinder target binding .
- Contradiction resolution :
Q. What computational methods are employed to predict reactivity and resolve spectral data ambiguities?
- DFT calculations (e.g., Gaussian 09):
- Molecular Dynamics (MD) simulations :
Q. How are crystallographic techniques applied to confirm stereochemistry and Z/E configuration?
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Flow chemistry : Continuous synthesis reduces side reactions and improves heat dissipation .
- Green chemistry approaches :
- Design of Experiments (DoE) : Multi-variable optimization (e.g., pH, temperature) identifies robust conditions for scale-up .
Methodological Considerations
Q. How are contradictions in biological assay data (e.g., varying IC₅₀ values across studies) addressed?
- Standardization : Use common cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin) .
- Metabolic stability testing : Evaluate compound degradation in serum to explain potency discrepancies .
- Synergistic studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify resistance mechanisms .
Q. What advanced spectroscopic techniques resolve overlapping signals in NMR data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
